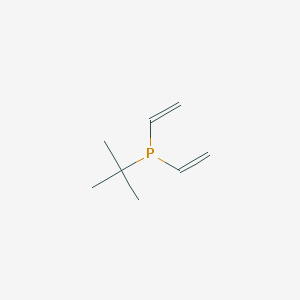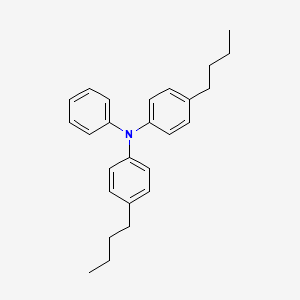
4-Butyl-N-(4-butylphenyl)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-N-(4-butylphenyl)-N-phenylaniline is an organic compound with the molecular formula C22H23NThis compound is a member of the triphenylamine family and is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-(4-butylphenyl)-N-phenylaniline typically involves the reaction of 4-butylaniline with diphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-N-(4-butylphenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds .
Aplicaciones Científicas De Investigación
4-Butyl-N-(4-butylphenyl)-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of 4-Butyl-N-(4-butylphenyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. It acts as a hole transport material in organic light-emitting diodes (OLEDs) and other electronic devices. The compound facilitates the movement of positive charges (holes) through the material, enhancing the efficiency of the device .
Comparación Con Compuestos Similares
Similar Compounds
Poly(4-butyl-N,N-diphenylaniline): A polymeric form with similar properties.
Poly(4-butyltriphenylamine): Another polymer with comparable applications.
Poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)-benzidine]: A related compound used in similar applications.
Uniqueness
4-Butyl-N-(4-butylphenyl)-N-phenylaniline is unique due to its specific molecular structure, which imparts distinct electronic properties. This makes it particularly useful in electronic applications such as OLEDs and photovoltaic cells .
Propiedades
Número CAS |
137734-05-5 |
|---|---|
Fórmula molecular |
C26H31N |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
4-butyl-N-(4-butylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C26H31N/c1-3-5-10-22-14-18-25(19-15-22)27(24-12-8-7-9-13-24)26-20-16-23(17-21-26)11-6-4-2/h7-9,12-21H,3-6,10-11H2,1-2H3 |
Clave InChI |
VZBZXDJNAPNQPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


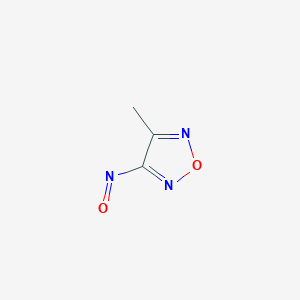
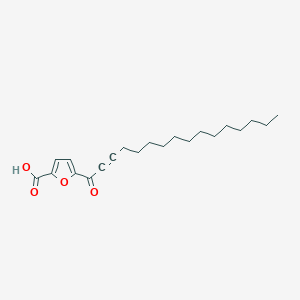
![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
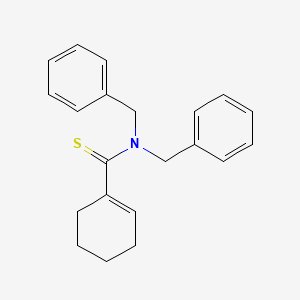
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
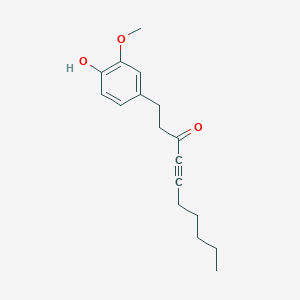
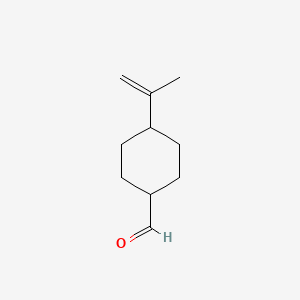
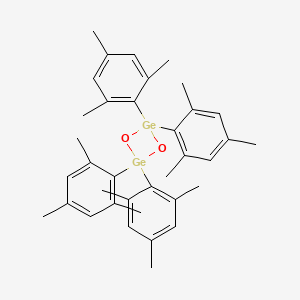
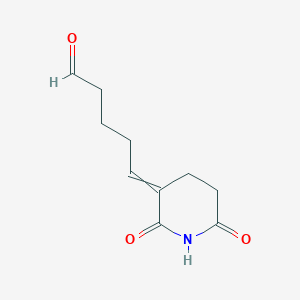
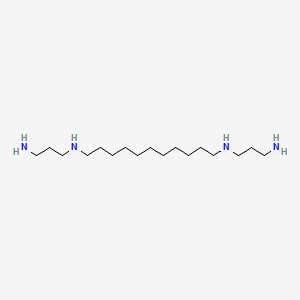
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
